N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide
Overview
Description
N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide, also known as FIPPS, is a synthetic compound that has been used in a variety of scientific research applications. FIPPS has been found to be a useful tool for researchers due to its ability to act as an agonist for several receptors and its ability to modulate the activity of various enzymes. Additionally, FIPPS has been found to have a variety of biological activities and has been studied for its potential to be used as a therapeutic agent.
Scientific Research Applications
Carbonic Anhydrase Inhibitory Properties
One notable application of sulfonamide derivatives, like N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide, is their role as carbonic anhydrase inhibitors. A study on sulfonamides derived from indanes and tetralines, which are structurally related to the compound , found that these sulfonamides effectively inhibit human carbonic anhydrase isozymes hCA I and hCA II. This points to potential applications in treating conditions where carbonic anhydrase activity is a factor (Akbaba et al., 2014).
Synthesis and Molecular Properties
Studies have also focused on the synthesis and molecular properties of sulfonamide compounds. For example, the cross-coupling of 3-bromopyridine and various sulfonamides, catalyzed by specific agents, leads to the formation of N -(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This type of reaction represents a key method in the synthesis of compounds similar to N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide (Han, 2010).
Antimicrobial Applications
Sulfonamide derivatives have been studied for their antimicrobial properties. Research involving the synthesis of novel functionalized N-sulfonates, which share structural similarities with the compound , demonstrated significant antimicrobial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Fadda et al., 2016).
Heterocyclic Compound Synthesis
The synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, involving the reaction of amines with specific sulfonamides, highlights the role of sulfonamide derivatives in the creation of heterocyclic compounds. These synthetic processes are crucial in the development of various pharmaceuticals and chemically active compounds (Rozentsveig et al., 2013).
Drug Metabolism Studies
In drug metabolism research, sulfonamide compounds have been used to study the metabolic pathways of drugs. For instance, the biaryl-bis-sulfonamide LY451395 was extensively metabolized in preclinical species, and its metabolites were analyzed for structure characterization. This research contributes to understanding the metabolism of drugs in living organisms (Zmijewski et al., 2006).
properties
IUPAC Name |
N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-11(2)23(21,22)20-16-8-13-4-3-12(7-15(13)9-16)14-5-6-17(18)19-10-14/h3-7,10-11,16,20H,8-9H2,1-2H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQSUBKWSHMXDP-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N[C@@H]1CC2=C(C1)C=C(C=C2)C3=CN=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 24984572 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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